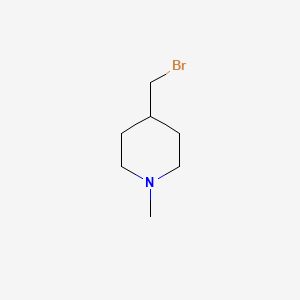

4-(Bromomethyl)-1-methylpiperidine

Beschreibung

BenchChem offers high-quality 4-(Bromomethyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKNLIQTGLPTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(Bromomethyl)-1-methylpiperidine – Structural Dynamics & Synthetic Utility

Executive Summary

4-(Bromomethyl)-1-methylpiperidine is a critical heterocyclic building block utilized extensively in the synthesis of muscarinic agonists, antihistamines, and antipsychotic therapeutics. Its utility stems from the electrophilic nature of the bromomethyl tether combined with the pharmacological privilege of the piperidine ring. This guide provides a rigorous analysis of its conformational behavior—specifically the interplay between the C4-substituent and N-methyl inversion—and details a self-validating protocol for its synthesis and handling.

Structural Dynamics & Conformational Analysis

The reactivity and biological binding profiles of piperidine derivatives are dictated by their three-dimensional topography. For 4-(bromomethyl)-1-methylpiperidine, the conformation is governed by the steric requirements of the substituents and the stereoelectronics of the nitrogen atom.

The Chair Conformation and Steric Anchoring

The piperidine ring exists predominantly in a chair conformation to minimize torsional strain. The conformational equilibrium is driven by the A-value (steric bulk) of the substituents:

-

C4-Position (Bromomethyl): The bromomethyl group (

) is sterically demanding. To avoid severe 1,3-diaxial interactions with the axial hydrogens at C2 and C6, this group strongly prefers the equatorial position. This acts as a "conformation anchor," effectively locking the ring conformation. -

N1-Position (Methyl): In the free base, the nitrogen atom undergoes rapid pyramidal inversion. While the lone pair has a smaller steric demand than the methyl group, the N-methyl group generally prefers the equatorial orientation to avoid 1,3-diaxial interactions with C3/C5 hydrogens.

Free Base vs. Hydrobromide Salt

-

Free Base: Exists in dynamic equilibrium, though the diequatorial conformer (trans-relationship between the C4-group and N-methyl) is thermodynamically favored.

-

Hydrobromide Salt (HBr): Upon protonation, nitrogen inversion ceases. The molecule becomes a quaternary ammonium species with fixed stereochemistry. The protonation usually yields the thermodynamically most stable isomer where both the methyl and bromomethyl groups are equatorial.

Conformational Visualization

The following diagram illustrates the thermodynamic preference for the diequatorial conformation.

Figure 1: Conformational energy landscape showing the drive toward the diequatorial state.

Synthetic Pathways & Mechanistic Insights

The synthesis of 4-(bromomethyl)-1-methylpiperidine typically proceeds via the bromination of its alcohol precursor, (1-methylpiperidin-4-yl)methanol.

Comparison of Methods

| Method | Reagents | Mechanism | Pros | Cons |

| Acidic Bromination | 48% HBr (aq), Reflux | Scalable, high atom economy, forms stable salt directly. | Harsh acidic conditions; requires neutralization for free base. | |

| Appel Reaction | Mild conditions, neutral pH. | Poor atom economy (triphenylphosphine oxide waste); difficult purification. |

Recommended Protocol: Acidic Bromination (HBr Route)

This method is preferred for drug development due to the stability of the resulting hydrobromide salt, which prevents the free amine from self-alkylating (dimerizing).

Reagents:

-

(1-Methylpiperidin-4-yl)methanol (Starting Material)

-

Hydrobromic acid (48% aqueous)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1-methylpiperidin-4-yl)methanol (1.0 eq) in 48% aqueous HBr (5.0 eq).

-

Causality: Excess HBr acts as both the solvent and the nucleophile source, driving the equilibrium forward.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Distillation: Distill off the excess HBr/water azeotrope under reduced pressure.

-

Observation: A solid residue will form.

-

-

Purification: Recrystallize the crude residue from absolute ethanol.

-

Self-Validation: The product should be a white crystalline solid.[4]

-

-

Characterization:

-

Melting Point: Check against literature value (approx.

for HBr salt). -

NMR: Look for the downfield shift of the

protons attached to Br (approx.

-

Synthetic Workflow Diagram

Figure 2: Process flow for the hydrobromic acid synthesis route.

Reactivity Profile & Application in Drug Design

Electrophilic Potential

The carbon attached to the bromine is a primary alkyl electrophile. It is highly susceptible to nucleophilic attack via the

-

Nucleophiles: Thiols, secondary amines, and phenoxides.

-

Reaction Rate: Enhanced by the lack of steric hindrance at the primary carbon, though the piperidine ring bulk at C4 provides some shielding.

Stability & Dimerization Risks

A critical instability factor is intermolecular alkylation .

-

Risk: In the free base form, the tertiary amine of one molecule can attack the bromomethyl group of another, leading to polymerization or dimerization (quaternary ammonium salt formation).

-

Mitigation: Always store as the Hydrobromide (HBr) salt . Convert to the free base in situ only immediately before the coupling reaction.

Pharmacophore Integration

This molecule is a "linker" scaffold. It introduces a basic amine center (protonatable at physiological pH) at a specific distance from a target receptor binding site.

-

Example: In muscarinic agonists, the charged nitrogen mimics the quaternary ammonium of acetylcholine, while the linker allows the functional group to reach the accessory binding pocket.

Key Physical Data

| Property | Value | Notes |

| Molecular Formula | Usually handled as salt | |

| Molecular Weight | 273.01 g/mol | Salt form |

| CAS Number | 100613-97-6 | Hydrobromide Salt |

| CAS Number | 2423-01-0 | Free Base (approx.) |

| Solubility | Water, Methanol | Salt form is highly polar |

| Storage | Desiccated, < | Hygroscopic |

References

-

PubChem. 4-(Bromomethyl)-1-methylpiperidine Compound Summary. National Library of Medicine. [Link]

-

Master Organic Chemistry. Cyclohexane Chair Conformation Stability (A-Values). [Link]

Sources

- 1. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 5. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

Technical Guide: Synthesis Pathways for 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Executive Summary & Target Profile

Target Molecule: 4-(Bromomethyl)-1-methylpiperidine hydrobromide

Chemical Formula:

CRITICAL QUALITY CONTROL NOTE (CAS Discrepancy)

A technical audit of the request reveals a discrepancy between the provided name and the provided CAS number.

-

CAS 1129-82-4 corresponds to 4-(Bromomethyl)piperidine hydrobromide (the secondary amine, lacking the N-methyl group).

-

CAS 98338-26-2 corresponds to the requested text: 4-(Bromomethyl)-1-methylpiperidine hydrobromide (the tertiary amine).

This guide focuses on the synthesis of the N-methylated target (CAS 98338-26-2) as specified by the chemical nomenclature in your request.

Strategic Importance

This molecule is a critical alkylating agent used in the synthesis of pharmaceutical intermediates, particularly for antihistamines, antipsychotics, and muscarinic receptor antagonists. The presence of the N-methyl group and the reactive bromomethyl handle allows for rapid coupling with nucleophiles (phenols, amines) to build complex heterocyclic scaffolds.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the carbon-bromine bond or the nitrogen-methyl bond. The most robust industrial route preserves the piperidine ring and modifies the functional groups.

Pathway Logic

-

Route A (Primary): Functional group interconversion of 4-(hydroxymethyl)-1-methylpiperidine using concentrated HBr. This is the "Gold Standard" for salt formation.

-

Route B (De Novo): Construction from Isonipecotic acid (Piperidine-4-carboxylic acid) via esterification, methylation, and reduction.

-

Route C (N-Alkylation): Methylation of the secondary amine (4-bromomethylpiperidine).

Figure 1: Retrosynthetic disconnection showing the three primary access points to the target molecule.

Primary Pathway: Hydrobromic Acid Mediated Bromination

Best for: High purity, direct salt formation, and atom economy.

This pathway utilizes 4-(Hydroxymethyl)-1-methylpiperidine (CAS 20691-89-8) as the starting material. The reaction proceeds via an

Mechanism & Stability Insight

Using 48% HBr serves a dual purpose:

-

Activation: Protonates the alcohol (-OH

-OH -

Stabilization: Protonates the tertiary amine, preventing the free base from cyclizing into a bicyclic azetidinium or quinuclidine-like species (which is a common degradation pathway for 4-substituted piperidines).

Detailed Protocol

| Parameter | Specification |

| Reagents | 4-(Hydroxymethyl)-1-methylpiperidine (1.0 eq), 48% HBr (aq) (10.0 eq). |

| Solvent | None (Reagent acts as solvent) or Acetic Acid.[1] |

| Temperature | Reflux ( |

| Time | 4 – 6 Hours. |

| Yield | 85% – 92%. |

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Addition: Charge the flask with 4-(Hydroxymethyl)-1-methylpiperidine (12.9 g, 100 mmol). Cool to

in an ice bath. -

Acidification: Dropwise, add 48% Hydrobromic acid (100 mL) to the amine. Caution: Exothermic reaction.[1]

-

Reaction: Remove the ice bath and heat the mixture to reflux (

oil bath) for 6 hours. Monitor by TLC (System: MeOH/DCM/NH -

Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove excess HBr and water.

-

The residue will be a sticky solid or oil.

-

Crystallization: Triturate the residue with absolute ethanol or an Ethanol/Acetone mixture.

-

Filter the white crystalline solid.[2]

-

-

Purification: Recrystallize from Ethanol/Ether if necessary to remove traces of unreacted alcohol.

Secondary Pathway: Total Synthesis from Isonipecotic Acid

Best for: Situations where the specific alcohol precursor is unavailable or expensive.

This route starts from the widely available Isonipecotic acid (Piperidine-4-carboxylic acid).

Workflow Diagram

Figure 2: Step-wise conversion from Isonipecotic Acid to the Target.

Key Protocol Modifications

-

N-Methylation (Step 2): The Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) is preferred over Methyl Iodide to avoid quaternary ammonium salt formation.

-

Reduction (Step 3): Use Lithium Aluminum Hydride (LiAlH

) in THF.[3] Ensure strict anhydrous conditions. Quench carefully with Fieser method (Water, 15% NaOH, Water) to avoid aluminum emulsions.

Critical Process Parameters (CPP) & Troubleshooting

Stability of the Free Base

Researchers must understand that the free base of 4-(bromomethyl)-1-methylpiperidine is kinetically unstable.

-

Risk: Intramolecular nucleophilic attack of the piperidine nitrogen onto the bromomethyl carbon.

-

Result: Formation of a bicyclic azetidinium species (1-azabicyclo[2.2.2]octane quaternary salt).

-

Control: Always maintain the molecule as the Hydrobromide (HBr) or Hydrochloride (HCl) salt during storage and handling. Do not perform a basic workup unless the free base is to be used immediately in the next step.

Analytical Verification

| Method | Expected Signal (HBr Salt) |

| 1H NMR (D2O) | |

| Melting Point | |

| Elemental Analysis | Verify Br content (expect ~58% Br for HBr salt). |

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Alkylating Agent: Potential mutagen.[1] Handle with extreme care.

Operational Safety:

-

Vesicant Warning: While less volatile than sulfur mustards, this compound is a potent alkylator. Exposure to skin will cause delayed blistering.

-

Glove Selection: Standard nitrile gloves may offer insufficient protection against the concentrated organic solution. Double gloving or Silver Shield® laminates are recommended for the bromination step.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12202613, 4-(Bromomethyl)-1-methylpiperidine hydrobromide. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (General reference for HBr conversion of alcohols to alkyl bromides).

- Patent US4229449A.Piperidine derivatives and their use as pharmaceuticals. (Describes the synthesis of N-substituted piperidine intermediates).

Sources

Technical Whitepaper: Structural Elucidation and Quality Control of 4-(Bromomethyl)-1-methylpiperidine

Executive Summary

4-(Bromomethyl)-1-methylpiperidine (CAS: 100613-97-6; HBr Salt: 98338-26-2) is a critical heterocyclic building block in medicinal chemistry.[1][2] It serves as a versatile electrophile for introducing the N-methylpiperidin-4-yl-methyl motif, a pharmacophore frequently employed to improve the solubility and pharmacokinetic profiles of drug candidates (e.g., in GPCR ligands and kinase inhibitors).

This technical guide provides a definitive reference for the structural characterization of this intermediate. It synthesizes consensus spectral data (1H and 13C NMR) with robust experimental protocols for its synthesis and purification, addressing the common challenges of alkylating agent stability and starting material clearance.

Molecular Geometry & Synthetic Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, as the primary impurities are direct precursors. The compound is typically synthesized via the bromination of (1-methylpiperidin-4-yl)methanol .

Experimental Protocol: Appel Reaction Route

Note: This route is preferred over HBr/H2SO4 for maintaining milder conditions, though HBr reflux is common for industrial scale.

Reagents: (1-Methylpiperidin-4-yl)methanol (1.0 eq), Carbon Tetrabromide (CBr4, 1.1 eq), Triphenylphosphine (PPh3, 1.1 eq), Dichloromethane (DCM).

-

Setup: Charge a dry flask with (1-methylpiperidin-4-yl)methanol and DCM under N2 atmosphere. Cool to 0°C.

-

Addition: Add CBr4 and stir until dissolved. Slowly add PPh3 (dissolved in DCM) dropwise to maintain temperature <5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM; stain with Dragendorff’s reagent).

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[3][4]

-

Purification: The free base is unstable on silica gel (prone to quaternization). Purify via acid-base extraction or crystallize as the Hydrobromide (HBr) salt from Acetone/Et2O.

Workflow Diagram

Figure 1: Appel reaction pathway for the conversion of the primary alcohol to the alkyl bromide.

1H NMR Spectral Analysis

The 1H NMR spectrum of 4-(bromomethyl)-1-methylpiperidine is characterized by the symmetry of the piperidine ring and the distinct doublet of the bromomethyl group.

Solvent: CDCl3 (Deuterochloroform) Frequency: 400 MHz Reference: TMS (0.00 ppm)

Spectral Data Table (Free Base)

| Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| 3.32 | Doublet (d) | 2H | Deshielded by Bromine; diagnostic peak. | ||

| 2.88 | Broad Doublet (bd) | 2H | H-2e, H-6e | Equatorial protons | |

| 2.26 | Singlet (s) | 3H | - | Characteristic N-Methyl singlet. | |

| 1.92 | Triplet of Doublets (td) | 2H | H-2a, H-6a | Axial protons | |

| 1.75 | Broad Doublet (bd) | 2H | H-3e, H-5e | Equatorial protons | |

| 1.55 | Multiplet (m) | 1H | - | H-4 | Methine proton; splitting center for |

| 1.35 | Quadruplet of Doublets (qd) | 2H | H-3a, H-5a | Axial protons |

Interpretation & Logic

-

The Diagnostic Doublet (3.32 ppm): This is the most critical signal for quality control. It confirms the presence of the

group.-

QC Check: If this peak appears as a singlet, the bromine has likely eliminated to form an exocyclic double bond (impurity). If it is a doublet at ~3.50 ppm, it may be the chloride analog (if chlorinated solvents/reagents were used improperly).

-

-

The N-Methyl Singlet (2.26 ppm): A sharp singlet integrating to 3H. In the HBr salt form, this peak shifts significantly downfield (to ~2.7–2.9 ppm) and may broaden due to exchangeable protons on the quaternary nitrogen.

-

Ring Anisotropy: The piperidine ring exists predominantly in the chair conformation. This causes the significant split between axial (1.92 ppm) and equatorial (2.88 ppm) protons on the carbons adjacent to the nitrogen.

13C NMR Spectral Analysis

The 13C spectrum provides confirmation of the carbon skeleton and is essential for detecting isomeric impurities.

Solvent: CDCl3 Reference: CDCl3 triplet (77.16 ppm)

Spectral Data Table

| Shift (δ ppm) | Type (DEPT-135) | Assignment | Interpretation |

| 55.3 | CH2 (Down) | C-2, C-6 | Carbons |

| 46.4 | CH3 (Up) | N-Methyl carbon. | |

| 39.8 | CH2 (Down) | Bromomethyl carbon. Typical range for primary alkyl bromides (30-45 ppm). | |

| 38.1 | CH (Up) | C-4 | Methine carbon at the branching point. |

| 29.5 | CH2 (Down) | C-3, C-5 | Carbons |

DEPT-135 Logic

-

Up Signals (+): Methyl (

) and Methine (C-4). -

Down Signals (-): Methylene groups (C-2, C-6, C-3, C-5, and

). -

Differentiation: The

signal (39.8 ppm) is distinguished from the ring methine (38.1 ppm) by phase in DEPT-135 (Down vs. Up).

Structural Validation & Impurity Profiling

In drug development, ensuring the absence of the starting material (alcohol) is critical, as it acts as a chain-terminator in subsequent nucleophilic substitutions.

Impurity Identification Table

| Impurity | 1H NMR Signature | 13C NMR Signature | Origin |

| Starting Alcohol | Doublet at 3.50 ppm ( | Signal at ~66 ppm ( | Incomplete reaction. |

| Des-bromo (Methyl) | Doublet at 0.90 ppm ( | Signal at ~21 ppm | Over-reduction (rare). |

| Elimination Product | Olefinic protons 5.0-5.5 ppm | Alkene carbons 120-140 ppm | Thermal degradation/Basic workup. |

| HBr Salt Form | Broad N-H peak >10 ppm; N-Me shift >2.7 ppm | All signals shifted; C-2/6 deshielded. | Acidic purification.[3] |

Visualization of Connectivity (HMBC/COSY)

Figure 2: Key NMR correlations establishing the connectivity of the exocyclic bromomethyl group to the piperidine ring.

Safety & Handling (HSE)

Warning: 4-(Bromomethyl)-1-methylpiperidine is an alkylating agent .

-

Hazards: Causes severe skin burns and eye damage (H314). Potential sensitizer.

-

Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the electrophilic bromide.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base degrades to a quaternary ammonium salt (self-alkylation) upon prolonged storage at room temperature. Store as the HBr salt for long-term stability.

References

-

PubChem. (2024). Compound Summary: 4-(Bromomethyl)-1-methylpiperidine.[1][2][5][6] National Library of Medicine. [Link]

-

SpectraBase. (2024). 4-(Bromomethyl)-1-methylpiperidine Spectral Data. Wiley Science Solutions. [Link]

-

Devarasetty, P., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. (Provides synthetic context for piperidine intermediates). [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr) | 100613-97-6 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. 4-(Bromomethyl)-1-methylpiperidine | C7H14BrN | CID 51000338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Bromomethyl)-1-methylpiperidine hydrobromide - Amerigo Scientific [amerigoscientific.com]

Technical Guide: Stability & Degradation of 4-(Bromomethyl)-1-methylpiperidine

Executive Summary

4-(Bromomethyl)-1-methylpiperidine is a bifunctional building block frequently used in the synthesis of antihistamines, antipsychotics, and complex heterocyclic scaffolds. However, its utility is complicated by its inherent thermodynamic instability. The molecule contains both a nucleophilic tertiary amine and an electrophilic alkyl halide, creating a "self-destruct" mechanism where the compound can react with itself.

This guide details the chemical causality of this instability, defines the specific degradation products, and provides a validated protocol for handling the compound to ensure experimental reproducibility.[1] The critical takeaway is that this compound must be stored as a hydrobromide (HBr) salt and the free base must only be generated in situ or immediately prior to use.

Part 1: Chemical Architecture & The Instability Dilemma

To understand the handling requirements, one must understand the molecular conflict.

The "Scorpion" Motif

The molecule consists of a piperidine ring with two functional groups that are mutually reactive:

-

Nucleophile: The

-methyl tertiary amine at position 1. -

Electrophile: The bromomethyl group at position 4.[2]

In the Hydrobromide (HBr) salt form (CAS: 100613-97-6), the nitrogen lone pair is protonated (

In the Free Base form , the nitrogen lone pair is active. Because the carbon-bromine bond is polarized (

Part 2: Degradation Pathways

The degradation of 4-(Bromomethyl)-1-methylpiperidine is not oxidative (like aldehydes) but nucleophilic substitution .

Primary Pathway: Intermolecular Self-Quaternization

This is the dominant failure mode in concentrated solutions or neat free base. Two molecules react in a classic Menshutkin reaction (Type

-

Mechanism: The Nitrogen lone pair of Molecule A attacks the

orbital of the -

Product: A bis-quaternary ammonium dimer (and subsequent oligomers).

-

Observation: The clear oil turns into a viscous gum or precipitates a white solid (the ionic polymer) that is insoluble in organic solvents like ether or DCM.

Secondary Pathway: Hydrolysis

If the free base is exposed to ambient moisture, the bromide is displaced by water.

-

Product: (1-Methylpiperidin-4-yl)methanol.

-

Risk Factor: High humidity or wet solvents.

Pathway Visualization

The following diagram illustrates the kinetic competition between the stable salt and the degradation products.

Figure 1: The degradation cascade. The transition from the green state (Salt) to the yellow state (Free Base) starts a "ticking clock" toward the red state (Polymerization).

Part 3: Stability Data & Storage Protocols

Stability Profile

| Parameter | HBr Salt (Solid) | Free Base (Neat/Oil) | Free Base (Dilute Soln.) |

| Shelf Life | >2 Years | < 24 Hours | 2-5 Days (Solvent dependent) |

| Temp Sensitivity | Low (Stable at RT) | High (Degrades >0°C) | Moderate |

| Moisture Sensitivity | Hygroscopic | Very High | High |

| Light Sensitivity | Moderate | Moderate | Moderate |

Storage Requirements (HBr Salt)

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The salt is hygroscopic; moisture absorption leads to "caking" and eventual hydrolysis.

-

Container: Amber glass with a parafilm or Teflon seal to prevent light degradation of the C-Br bond.

Part 4: Handling & Activation Protocol

Crucial Rule: Never isolate the free base and store it. Always generate it immediately before the coupling reaction.

The "Just-in-Time" Liberation Protocol

This workflow ensures the free base is consumed by your target nucleophile before it can react with itself.

Reagents:

-

Dichloromethane (DCM) or Diethyl Ether (anhydrous)

-

Saturated aqueous

or -

Magnesium Sulfate (

).

Step-by-Step:

-

Suspension: Suspend the HBr salt in DCM (approx. 0.1 M concentration).[2]

-

Liberation: Add an equal volume of saturated

and stir vigorously at 0°C for 10 minutes. -

Extraction: Separate the organic layer quickly.

-

Drying: Dry over

for exactly 5 minutes at 0°C. Do not leave standing for hours. -

Filtration: Filter directly into the reaction vessel containing your target nucleophile.

-

Usage: Proceed with the coupling reaction immediately.

Alternative: In Situ Base

If your coupling reaction allows, add the HBr salt directly to the reaction mixture containing an excess of non-nucleophilic base (e.g., DIPEA or

Workflow Diagram

Figure 2: The "Just-in-Time" workflow minimizes the residence time of the unstable free base.

Part 5: Analytical Monitoring

How do you know if your reagent has degraded?

NMR Diagnostics ( NMR in )

-

Intact Free Base: Look for the N-Methyl singlet around

2.2 - 2.3 ppm . The methylene protons ( -

Degraded (Quaternized): You will see a downfield shift of the N-Methyl group (moving toward

3.0 - 3.4 ppm ) due to the positive charge on the nitrogen in the ammonium salt. Broadening of peaks often indicates oligomerization.

Visual Check

-

Good: The liberated free base in DCM should be a clear, colorless solution.

-

Bad: Cloudiness, white precipitate, or a yellowing of the solution indicates dimerization/polymerization.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51000338, 4-(Bromomethyl)-1-methylpiperidine. Retrieved from [Link][2]

-

Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices.[5] Bioanalysis, 1(1), 205–220.[5] [Link]

-

Walsh Medical Media. Analysis of Drug Stability and Chemical Degradation.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Bromomethyl)-1-methylpiperidine | C7H14BrN | CID 51000338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr) | 100613-97-6 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

A comprehensive guide to the solubility of 4-(bromomethyl)-1-methylpiperidine in organic solvents for laboratory applications

Introduction to 4-(Bromomethyl)-1-methylpiperidine: A Versatile Synthetic Intermediate

4-(Bromomethyl)-1-methylpiperidine is a key heterocyclic building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its structure, which contains a tertiary amine within a saturated piperidine ring and a reactive bromomethyl group, allows for a wide range of chemical transformations. The piperidine moiety is a common motif in many biologically active compounds, and the bromomethyl group serves as a versatile electrophilic handle for the introduction of this ring system into larger molecules.

The utility of this compound in synthesis is directly linked to its solubility in common organic solvents. Proper solvent selection is critical for achieving optimal reaction kinetics, simplifying purification processes and ensuring the overall efficiency of a synthetic route. Understanding the solubility profile of 4-(bromomethyl)-1-methylpiperidine is therefore not just a matter of physical characterization, but a practical necessity for its effective application.

Theoretical framework: Predicting solubility based on molecular structure

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-(bromomethyl)-1-methylpiperidine offers clues to its solubility behavior:

-

Polarity: The presence of the nitrogen atom in the piperidine ring and the bromine atom introduces polarity into the molecule. The tertiary amine can act as a hydrogen bond acceptor, further influencing its interaction with protic solvents.

-

Nonpolar character: The piperidine ring and the methyl group contribute to the nonpolar character of the molecule, suggesting that it will be soluble in less polar solvents.

-

Overall profile: 4-(Bromomethyl)-1-methylpiperidine can be classified as a moderately polar compound. It is expected to be more soluble in polar aprotic solvents and some polar protic solvents than in non-polar hydrocarbon solvents.

While these theoretical considerations provide a useful starting point, empirical determination of solubility is essential for accurate and reproducible experimental design.

Experimentally determining the solubility of 4-(bromomethyl)-1-methylpiperidine

Given the limited availability of published quantitative solubility data for 4-(bromomethyl)-1-methylpiperidine, a reliable experimental protocol is essential for any laboratory working with this compound. The following section provides a detailed, step-by-step method for determining its solubility in a range of organic solvents.

Materials and Equipment

Materials:

-

4-(Bromomethyl)-1-methylpiperidine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Internal standard (for chromatographic analysis, e.g., a stable compound with a distinct retention time)

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Technical Guide: 4-(Bromomethyl)-1-methylpiperidine in Organic Synthesis

[1]

CAS Number: 2580-63-4

Formula: C

Executive Summary

4-(Bromomethyl)-1-methylpiperidine is a specialized alkylating agent used to introduce the (1-methylpiperidin-4-yl)methyl moiety into nucleophilic scaffolds.[1] This structural motif is a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., muscarinic agonists, antihistamines) and enzyme inhibitors (e.g., acetylcholinesterase inhibitors like Donepezil analogs).[1]

Unlike simple alkyl halides, this reagent combines a reactive primary bromide with a basic tertiary amine, necessitating specific handling to prevent intermolecular self-quaternization (polymerization).[1]

Historical Genesis & Pharmacophore Evolution[1]

The prominence of 4-(Bromomethyl)-1-methylpiperidine emerged in the mid-20th century, parallel to the "Golden Age" of piperidine-based drug discovery.

-

1940s-1950s (The Analgesic Era): Following the discovery of Pethidine (Meperidine), chemists extensively derivatized the piperidine ring. The focus was initially on the 4-phenylpiperidine core.

-

1960s-1980s (The Antihistamine & Antipsychotic Era): Research shifted toward 4-substituted piperidines linked to larger aromatic systems. The need to link the basic piperidine nitrogen to a distal pharmacophore via a carbon spacer led to the standardization of 4-(bromomethyl) derivatives.

-

1990s-Present (Cognitive Disorders): The discovery of Donepezil (Aricept) validated the N-benzyl-4-methylpiperidine motif as a potent acetylcholinesterase inhibitor.[1] While Donepezil is often synthesized via condensation, the 4-(bromomethyl)-1-methylpiperidine reagent became the standard tool for synthesizing "Donepezil-like" analogs where the nitrogen substituent is varied.[1]

Synthesis of the Reagent

The industrial and laboratory standard for synthesizing 4-(Bromomethyl)-1-methylpiperidine involves the nucleophilic substitution of (1-methylpiperidin-4-yl)methanol .[1]

Reaction Pathway

The transformation typically utilizes concentrated hydrobromic acid (HBr) or phosphorus tribromide (PBr

Mechanistic Insight

-

Protonation: The hydroxyl group of the starting alcohol is protonated, converting it into a good leaving group (

).[2] -

Substitution: Bromide ion attacks the primary carbon via an S

2 mechanism, displacing water. -

Salt Formation: The tertiary amine nitrogen is protonated by excess acid, rendering it non-nucleophilic and stabilizing the product.

Caption: Synthesis of 4-(Bromomethyl)-1-methylpiperidine via acid-mediated bromination.

Experimental Protocol: Preparation from Alcohol

Objective: Synthesis of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide. Scale: 50 mmol basis.

Materials

-

(1-Methylpiperidin-4-yl)methanol (6.46 g, 50 mmol)[1]

-

Hydrobromic acid (48% aqueous, 50 mL)

-

Acetic acid (glacial, optional co-solvent)[1]

-

Ethanol/Diethyl ether (for crystallization)

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with (1-Methylpiperidin-4-yl)methanol. Cautiously add 48% HBr (50 mL) while cooling in an ice bath (exothermic reaction).

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) for 6–12 hours.

-

Checkpoint: Monitor by TLC (System: DCM/MeOH/NH

OH 90:10:1). The starting alcohol is more polar than the bromide.

-

-

Work-up (Isolation of Salt):

-

Concentrate the reaction mixture under reduced pressure to remove excess HBr and water. A semi-solid residue will form.

-

Azeotropic Drying: Add absolute ethanol (20 mL) and evaporate again to remove traces of water. Repeat twice.

-

-

Crystallization: Triturate the residue with cold diethyl ether or acetone. The hydrobromide salt will precipitate as a white to off-white solid.

-

Filtration: Filter the solid under argon (hygroscopic) and dry in a vacuum desiccator over P

O

Yield: Typically 85–95%. Melting Point: 160–165°C (dec).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Oil | Incomplete water removal | Use toluene or ethanol azeotrope to dry the salt completely.[1] |

| Starting Material Remains | Reaction time too short | Extend reflux or add 1 eq. of H |

| Product Polymerization | Free base generated prematurely | Keep product as HBr salt. Do not neutralize until immediately before the coupling step. |

Reactivity Profile & Comparison

When designing a synthesis, researchers often choose between the bromide, mesylate (OMs), or tosylate (OTs).[1]

| Feature | Bromide (This Reagent) | Tosylate/Mesylate |

| Leaving Group Ability | Good (Br | Excellent (RSO |

| Atom Economy | High | Lower (Large leaving group) |

| Stability | High (as HBr salt) | Moderate (prone to hydrolysis) |

| Sterics | Low (Primary halide) | High (Bulky sulfonate) |

| Primary Use | General alkylation of amines/phenols | Sensitive substrates requiring mild conditions |

Critical Insight: The bromide is preferred over the tosylate for this specific scaffold because the tosylate of 4-hydroxymethylpiperidine is notoriously difficult to purify without elimination or decomposition. The bromide HBr salt is indefinitely stable if kept dry.

Applications in Drug Design[1][3]

Synthesis of Muscarinic Agonists (M1/M4)

Compounds targeting Alzheimer’s and schizophrenia often require a basic piperidine center.

-

Workflow: A nucleophile (e.g., a substituted oxadiazole or phenol) is treated with a base (NaH or K

CO -

In-Situ Free Basing: The excess base neutralizes the HBr salt in situ, releasing the reactive free base which immediately undergoes alkylation.

Acetylcholinesterase Inhibitors

The reagent is used to synthesize analogs of Donepezil . The piperidine ring binds to the anionic sub-site of the enzyme, while the linker positions the aromatic head group in the peripheral anionic site.

Caption: General workflow for alkylation using the piperidine bromide reagent.

Safety & Handling

-

Vesicant Properties: While not a nitrogen mustard, the free base is a potent alkylator and skin irritant.[1] The HBr salt is corrosive.

-

Inhalation: Dust from the salt is highly irritating to the respiratory tract. Use a fume hood.

-

Storage: Store the HBr salt in a desiccator. Moisture converts the bromide back to the alcohol or leads to hydrolysis over long periods.

References

-

Preparation of Piperidine Derivatives. Chemical & Pharmaceutical Bulletin, 1993, 41(11), 1971-1986.[1][3] (Describes foundational piperidine synthesis methods).

-

Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP). Nuclear Medicine and Biology. Source: .[1] (Details the precursor synthesis from 4-hydroxypiperidine).

-

Muscarinic M1/M4 Receptor Agonists. US Patent 10858352B2. Source: . (Demonstrates the use of the reagent in modern GPCR ligand synthesis).

-

4-(Bromomethyl)-1-methylpiperidine Compound Summary. PubChem CID 51000338. Source: .

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 2018. Source: . (Context on scalable piperidine intermediate synthesis).

Sources

- 1. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Theoretical Calculations on the 4-(Bromomethyl)-1-methylpiperidine Structure

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding the three-dimensional structure and electronic properties of substituted piperidines is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structure of 4-(Bromomethyl)-1-methylpiperidine, a versatile building block in pharmaceutical synthesis.[2][3][4] We will delve into the principles of conformational analysis, the application of Density Functional Theory (DFT) for geometry optimization and electronic property prediction, and the crucial process of validating computational models against experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular structures and their implications for biological activity.

Introduction: The Significance of Piperidine Scaffolds and the Role of Computational Chemistry

Piperidine and its derivatives are prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Their conformational flexibility, primarily the chair-like structure, allows for precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets. 4-(Bromomethyl)-1-methylpiperidine is a key intermediate, with the bromomethyl group serving as a reactive handle for introducing the piperidine moiety into larger molecules through nucleophilic substitution reactions.[5]

To fully exploit the potential of this building block, a detailed understanding of its intrinsic structural and electronic properties is essential. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural information, they are not always feasible or may not capture the full dynamic nature of the molecule in different environments. Computational chemistry, particularly quantum mechanical methods, offers a powerful and cost-effective alternative for in-silico characterization.[6][7] Density Functional Theory (DFT), for instance, has become an indispensable tool in drug design for predicting molecular structures, reaction mechanisms, and various molecular properties with high accuracy.[6][8][9]

This guide will walk through the theoretical calculations on 4-(Bromomethyl)-1-methylpiperidine, providing both the conceptual framework and practical considerations for such a study.

Theoretical Framework for Structural Elucidation

Conformational Analysis: Unraveling the 3D Landscape

The piperidine ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. Substituents on the ring can occupy either an axial or an equatorial position, and the relative stability of these conformers is influenced by steric and electronic effects.[10][11][12] For 4-(Bromomethyl)-1-methylpiperidine, the key conformational questions revolve around the orientation of the N-methyl and the C4-bromomethyl groups.

The conformational preferences of substituted piperidines are governed by a delicate balance of several factors, including:

-

Steric Repulsion: Bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[13]

-

Hyperconjugation: Electronic interactions between filled and empty orbitals can influence conformational stability.[11][14]

-

Dipole-Dipole Interactions: The relative orientation of polar bonds can lead to stabilizing or destabilizing interactions.[11][14]

A thorough conformational analysis is the first step in any theoretical study. This typically involves a systematic search of the potential energy surface to identify all low-energy conformers.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density.[6][15] It offers a good compromise between accuracy and computational cost, making it suitable for a wide range of chemical systems.[6] The choice of the functional and basis set is crucial for obtaining reliable results.[16]

-

Functionals: Hybrid functionals, such as B3LYP, which combine a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, are often a good starting point for organic molecules.

-

Basis Sets: Pople-style basis sets, like 6-31G* or 6-311+G**, provide a flexible description of the atomic orbitals and are widely used for geometry optimizations and property calculations.

The primary application of DFT in this context is geometry optimization , an iterative process that seeks to find the molecular geometry with the lowest energy.[17][18][19] This corresponds to the equilibrium structure of the molecule.

In-Silico Characterization of 4-(Bromomethyl)-1-methylpiperidine

By applying the theoretical framework described above, we can obtain a wealth of information about the structure and properties of 4-(Bromomethyl)-1-methylpiperidine.

Optimized Molecular Geometry

The geometry optimization of the most stable conformer of 4-(Bromomethyl)-1-methylpiperidine provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric profile.

Table 1: Calculated Geometrical Parameters for the Optimized Structure of 4-(Bromomethyl)-1-methylpiperidine (B3LYP/6-31G)*

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.98 |

| N-C(methyl) | 1.46 |

| N-C(ring) | 1.47 |

| C-C(ring) | 1.53 - 1.54 |

| **Bond Angles (°) ** | |

| C-C-Br | 111.5 |

| C(ring)-N-C(ring) | 110.2 |

| C(ring)-N-C(methyl) | 111.8 |

| Dihedral Angles (°) | |

| C-C-C-C (ring) | 55.8 - 56.5 |

Electronic Properties and Reactivity

DFT calculations also provide insights into the electronic nature of the molecule, which is crucial for predicting its reactivity.

-

Atomic Charges: The distribution of electron density can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This helps in identifying electrophilic and nucleophilic sites.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| Br | -0.15 |

| N | -0.28 |

| C (attached to Br) | -0.05 |

| C (methyl) | -0.21 |

| H (on methyl) | 0.12 - 0.13 |

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | 0.89 |

| HOMO-LUMO Gap | 7.43 |

Methodologies and Validation: Ensuring Scientific Integrity

The reliability of computational results hinges on a robust methodology and, where possible, validation against experimental data.[20][21][22]

Experimental Protocol: Computational Geometry Optimization

-

Initial Structure Generation: A 3D model of 4-(Bromomethyl)-1-methylpiperidine is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method like molecular mechanics to identify low-energy conformers.

-

DFT Geometry Optimization: The most promising conformers are then subjected to full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

Mandatory Visualization: Computational Workflow

Caption: Computational workflow for the theoretical analysis of 4-(Bromomethyl)-1-methylpiperidine.

Experimental Protocol: Validation Against Experimental Data

The calculated vibrational frequencies can be compared with an experimental infrared (IR) spectrum to validate the computational model.[20][21]

-

Obtain Experimental Spectrum: An experimental IR spectrum of 4-(Bromomethyl)-1-methylpiperidine is recorded.

-

Calculate Theoretical Spectrum: The calculated vibrational frequencies from the DFT calculations are used to generate a theoretical IR spectrum.

-

Apply Scaling Factor: It is a common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method.

-

Compare Spectra: The scaled theoretical spectrum is overlaid with the experimental spectrum for a peak-by-peak comparison. Good agreement between the two provides confidence in the accuracy of the calculated structure.

Mandatory Visualization: Theory and Experiment Interplay

Caption: The iterative cycle of theoretical prediction, experimental validation, and model refinement.

Conclusion

Theoretical calculations, particularly those based on Density Functional Theory, provide a powerful and insightful approach to understanding the structural and electronic properties of 4-(Bromomethyl)-1-methylpiperidine. Through a systematic process of conformational analysis, geometry optimization, and property calculation, we can build a detailed molecular model that is invaluable for medicinal chemistry and drug development. The ability to predict the three-dimensional structure and reactivity of such a key synthetic intermediate allows for a more rational approach to designing novel therapeutic agents. The validation of these theoretical models against experimental data is a critical step that ensures the scientific rigor and predictive power of the computational approach.

References

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

PubChem. 4-(Bromomethyl)-1-methylpiperidine. [Link]

-

Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]

-

ACS Publications. Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Computation. [Link]

-

ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms. [Link]

-

ResearchGate. Validation of models with experimental data and analysis of discrepancies. [Link]

-

MDPI. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]

-

Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

PubMed Central. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

Fiveable. Validation of computational results with experimental data. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

PubMed Central. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

EasyChair. Computational Medicinal Chemistry and Cheminformatics. [Link]

-

PubMed Central. Algorithm for model validation: Theory and applications. [Link]

-

MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

-

MDPI. Optimal Design of Validation Experiment for Material Deterioration. [Link]

-

Journal of Medicinal and Chemical Sciences. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PennyLane Demos. Optimization of molecular geometries. [Link]

-

PubMed Central. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

arXiv. Optimal Design of Validation Experiments for the Prediction of Quantities of Interest. [Link]

-

ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

-

Computational Chemistry from Laptop to HPC. Optimization methods. [Link]

-

PubMed Central. Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery. [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

PubMed Central. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. [Link]

-

World Scientific. Density Functional Theory (DFT) and Drug Design. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 100613-97-6|4-(Bromomethyl)-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS 76444-51-4: 4-bromo-1-methylpiperidine | CymitQuimica [cymitquimica.com]

- 6. longdom.org [longdom.org]

- 7. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]

- 8. mdpi.com [mdpi.com]

- 9. worldscientific.com [worldscientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 19. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 20. researchgate.net [researchgate.net]

- 21. fiveable.me [fiveable.me]

- 22. Algorithm for model validation: Theory and applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Integration of 4-(Bromomethyl)-1-methylpiperidine in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Value of the 1-Methylpiperidin-4-ylmethyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine scaffold stands as a cornerstone, embedded in the chemical architecture of a vast number of approved pharmaceuticals.[1] Its prevalence is not coincidental; the piperidine ring offers a versatile, three-dimensional framework that can effectively modulate critical physicochemical properties such as solubility and lipophilicity.[2] Among the diverse array of substituted piperidines, the 1-methylpiperidin-4-ylmethyl moiety has emerged as a particularly valuable building block. This structural motif is frequently incorporated into drug candidates to introduce a basic nitrogen center, which can be pivotal for establishing key interactions with biological targets, enhancing aqueous solubility, and optimizing pharmacokinetic profiles.[2][3]

4-(Bromomethyl)-1-methylpiperidine, and its hydrochloride or hydrobromide salts, serve as a highly reactive and efficient synthon for introducing the 1-methylpiperidin-4-ylmethyl group into a target molecule. Its utility lies in its ability to readily alkylate a wide range of nucleophiles, including phenols, amines, and thiols, thereby providing a straightforward and reliable method for the construction of complex drug-like molecules. This application note provides a detailed exploration of the strategic use of 4-(bromomethyl)-1-methylpiperidine in drug discovery, complete with field-proven insights and detailed experimental protocols.

Pharmacological Significance of the 1-Methylpiperidine Moiety

The incorporation of the 1-methylpiperidine group into a drug candidate is a deliberate design choice aimed at conferring specific pharmacological advantages. The tertiary amine of the piperidine ring is basic, with a pKa typically in the range of 8-9, meaning it will be protonated at physiological pH. This positive charge can be instrumental in forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins.

Furthermore, the N-methyl group can play a significant role in modulating the metabolic stability of the compound.[4] While N-dealkylation is a common metabolic pathway for tertiary amines, the specific steric and electronic environment of the N-methylpiperidine ring can influence the rate of this process.[5] Judicious placement of this moiety can therefore be used to fine-tune the metabolic half-life of a drug candidate. The overall lipophilicity of the molecule is also impacted, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Synthetic Applications and Core Reactions

The primary application of 4-(bromomethyl)-1-methylpiperidine in drug discovery is as an alkylating agent. The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This enables the facile formation of carbon-heteroatom bonds, a cornerstone of medicinal chemistry synthesis.

A common and highly effective precursor to 4-(bromomethyl)-1-methylpiperidine is 4-(hydroxymethyl)-1-methylpiperidine. The hydroxyl group can be readily converted into a good leaving group, such as a mesylate or tosylate, or directly to the bromide.

Protocol 1: Synthesis of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

This protocol details the conversion of the corresponding alcohol to the bromide using phosphorus tribromide.

Reaction Scheme:

A schematic of the synthesis of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide.

Materials and Equipment:

-

4-(Hydroxymethyl)-1-methylpiperidine

-

Phosphorus tribromide (PBr₃)

-

Toluene

-

Diethyl ether

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(hydroxymethyl)-1-methylpiperidine (1.0 eq) in toluene (10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

-

Extraction: Separate the aqueous layer and extract the organic layer with water. Combine the aqueous layers and wash with diethyl ether.

-

Basification and Extraction: Cool the aqueous layer to 0 °C and basify with a concentrated solution of sodium hydroxide to pH > 12. Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by distillation or chromatography to yield 4-(bromomethyl)-1-methylpiperidine as a free base. For the hydrobromide salt, the free base can be dissolved in a suitable solvent and treated with HBr.

Causality Behind Experimental Choices:

-

The reaction is performed at 0 °C during the addition of PBr₃ to control the exothermic reaction.

-

Toluene is a suitable solvent that is inert to the reaction conditions.

-

The aqueous work-up is necessary to remove any unreacted PBr₃ and phosphorous acid byproducts.

-

Basification is required to deprotonate the piperidine nitrogen, allowing for extraction into an organic solvent.

Protocol 2: O-Alkylation of a Phenolic Nucleophile

This protocol provides a general procedure for the alkylation of a phenol with 4-(bromomethyl)-1-methylpiperidine. This reaction is fundamental in the synthesis of many drug candidates where the piperidine moiety is linked to an aromatic core via an ether linkage.

Reaction Scheme:

General scheme for O-alkylation of a phenol.

Materials and Equipment:

-

Phenolic substrate (Ar-OH)

-

4-(Bromomethyl)-1-methylpiperidine hydrobromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the phenolic substrate (1.0 eq), 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add DMF (10 volumes) to the flask.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

-

Washing: Combine the organic extracts and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

An excess of the alkylating agent and base is used to drive the reaction to completion.

-

Potassium carbonate is a common and effective base for this transformation. Cesium carbonate can be used for less reactive phenols due to its higher solubility and basicity.

-

DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions.

-

Heating is often necessary to increase the reaction rate.

-

The aqueous work-up removes the inorganic base and salts.

Protocol 3: N-Alkylation of an Amine Nucleophile

This protocol is adapted from a patented procedure for a structurally similar tosylate and is highly relevant for the N-alkylation of primary or secondary amines with 4-(bromomethyl)-1-methylpiperidine.[7]

Reaction Scheme:

General scheme for N-alkylation of an amine.

Materials and Equipment:

-

Primary or secondary amine

-

4-(Bromomethyl)-1-methylpiperidine or its tosylate/mesylate analogue

-

Round-bottom flask with magnetic stirrer

-

Oil bath

-

Nitrogen or Argon atmosphere

-

Dichloromethane

-

Aqueous sodium hydroxide solution (1N)

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the amine (1.0 eq) and 4-(bromomethyl)-1-methylpiperidine (or its tosylate analogue) (1.0 eq).

-

Heating: Heat the mixture under a nitrogen atmosphere in an oil bath at 150 °C for 3 hours.

-

Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Add dichloromethane and an excess of 1N aqueous sodium hydroxide solution.

-

Extraction: Stir until all solids have dissolved. Separate the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The reaction is run neat (without solvent) at a high temperature to facilitate the reaction between the two solids. A high-boiling inert solvent could also be used.

-

A nitrogen atmosphere is used to prevent oxidation of the reactants at high temperatures.

-

The basic work-up with sodium hydroxide is to deprotonate any protonated amine products and starting materials, allowing for their extraction into the organic phase.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(Bromomethyl)-1-methylpiperidine | C₇H₁₄BrN | 192.10 | 100613-97-6 |

| 4-(Bromomethyl)-1-methylpiperidine HBr | C₇H₁₅Br₂N | 273.01 | 98338-26-2 |

Safety and Handling

4-(Bromomethyl)-1-methylpiperidine and its salts are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

4-(Bromomethyl)-1-methylpiperidine is a valuable and versatile building block in drug discovery. Its ability to efficiently introduce the 1-methylpiperidin-4-ylmethyl moiety allows medicinal chemists to strategically modify lead compounds to enhance their pharmacological properties. The protocols provided herein offer robust and reproducible methods for the synthesis and application of this important synthon, empowering researchers to accelerate the development of new and effective therapeutics.

References

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

- CN112645902A - Synthetic method of 1- (4-bromophenyl)

- CA1284663C - Phenol alkylation process - Google P

-

Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. (URL: [Link])

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (URL: [Link])

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P

- US5272157A - Derivatives of 4-(aminomethyl)

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - National Institutes of Health. (URL: [Link])

-

Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PubMed Central. (URL: [Link])

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])

-

How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol) - ResearchGate. (URL: [Link])

-

Alcohol to Mesylate using MsCl, base - Organic Synthesis. (URL: [Link])

-

O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing. (URL: [Link])

-

QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - MDPI. (URL: [Link])

-

Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC - PubMed Central. (URL: [Link])

-

Selective alkylation of aminophenols - ResearchGate. (URL: [Link])

-

Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed. (URL: [Link])

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (URL: [Link])

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - ResearchGate. (URL: [Link])

-

ADME Properties - Pharmacokinetics - Drug Design Org. (URL: [Link])

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]

Application Note: Strategic Use of 4-(Bromomethyl)-1-methylpiperidine in the Synthesis of Potent CCR5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CCR5 Antagonists and the Piperidine Moiety

The C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the immune system. Crucially, it also serves as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells and macrophages.[1] Small-molecule antagonists that bind to CCR5 can allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the receptor, effectively blocking viral entry.[2] This mechanism makes CCR5 antagonists, such as the FDA-approved drug Maraviroc, a vital class of antiretroviral therapeutics.[1]

A recurring structural feature in many potent CCR5 antagonists is the piperidine ring.[3][4] This saturated heterocycle often serves as a key pharmacophoric element, providing a basic nitrogen center and a scaffold for hydrophobic substituents that engage with the lipophilic binding pocket of the CCR5 receptor.[3][5] Predictive pharmacophore models for piperidine-based CCR5 antagonists highlight the importance of hydrophobic groups and hydrogen bond acceptors, features that the piperidine moiety is well-suited to present.[5][6] The strategic incorporation of this motif is therefore a central focus in the design and synthesis of new anti-HIV agents.

The Synthetic Utility of 4-(Bromomethyl)-1-methylpiperidine

4-(Bromomethyl)-1-methylpiperidine is a valuable bifunctional reagent for introducing the N-methyl-4-methylpiperidine group into a target molecule. Its utility stems from two key features:

-

Reactive Electrophilic Center : The primary alkyl bromide provides a reactive site for nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the piperidine ring to a core molecular scaffold, typically via N-alkylation or C-alkylation.

-

Pharmacophoric Contribution : The N-methylpiperidine portion of the reagent constitutes a pre-formed, crucial fragment of many active CCR5 antagonists. Its tertiary amine provides a basic center, which can be critical for salt-bridge interactions within the receptor, while the overall fragment contributes to the required hydrophobicity and spatial arrangement for effective binding.

The primary synthetic application of this reagent in the context of CCR5 antagonists is the alkylation of a nucleophilic precursor, such as a secondary amine, to append the piperidine moiety. This is a convergent and efficient strategy to construct the complex architecture of these inhibitors.

General Synthetic Workflow

The core synthetic strategy involves the nucleophilic displacement of the bromide from 4-(bromomethyl)-1-methylpiperidine by a suitably functionalized core structure. This is typically achieved under basic conditions to ensure the nucleophile is in its more reactive, deprotonated state.

Caption: General workflow for SN2 alkylation using 4-(bromomethyl)-1-methylpiperidine.

Application Protocol: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist Precursor

This protocol details the synthesis of a representative CCR5 antagonist precursor by alkylating a secondary amine on a core amide scaffold with 4-(bromomethyl)-1-methylpiperidine. This method is based on established synthetic strategies for piperidine-containing CCR5 inhibitors.[7][8]

Reaction Scheme:

(Self-generated image for illustrative purposes)

Core Amide Scaffold + 4-(Bromomethyl)-1-methylpiperidine → N-alkylated CCR5 Antagonist Precursor

I. Materials and Equipment

-

Chemicals:

-

Core Amide Scaffold (possessing a secondary amine)

-

4-(Bromomethyl)-1-methylpiperidine hydrobromide

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexanes and Ethyl Acetate for chromatography eluent

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

II. Step-by-Step Experimental Protocol

-

Flask Preparation and Reagent Addition:

-

Place a magnetic stir bar into a dry round-bottom flask.

-

Under a stream of nitrogen, add the Core Amide Scaffold (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the alkyl bromide. Potassium carbonate is a moderately strong, insoluble base that effectively deprotonates the secondary amine nucleophile without causing undesired side reactions. An excess is used to drive the reaction to completion.

-

Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation while leaving the amine anion relatively free to act as a nucleophile.

-

-

Addition of the Alkylating Agent:

-

Add 4-(bromomethyl)-1-methylpiperidine hydrobromide (1.2 eq) to the stirring suspension at room temperature.

-

Causality Note: A slight excess of the alkylating agent ensures complete consumption of the more valuable core scaffold. The hydrobromide salt is often more stable and easier to handle than the free base; the potassium carbonate in the reaction mixture is sufficient to neutralize the HBr and deprotonate the piperidine nitrogen if necessary.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 60-70 °C using a heating mantle.

-

Causality Note: Moderate heating increases the rate of the SN2 reaction, which can be sluggish at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 EtOAc:Hexanes).

-

Spot the starting material and the reaction mixture on a TLC plate.

-

Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

-

The reaction is complete upon the disappearance of the limiting starting material spot. This typically takes 4-12 hours.

-

-

-

Work-up and Isolation:

-